An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Synthesis and Properties
An In-depth Technical Guide to Methyl Piperazine-2-carboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl piperazine-2-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid piperazine (B1678402) core, coupled with the reactive ester functionality, makes it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of methyl piperazine-2-carboxylate, offering detailed experimental protocols and structured data to support researchers in drug discovery and development.
Chemical and Physical Properties
The fundamental properties of methyl piperazine-2-carboxylate and its common derivatives are crucial for its application in synthesis and biological assays. The following tables summarize key quantitative data for the parent compound and its enantiomeric and protected forms.
Table 1: Physicochemical Properties of Methyl Piperazine-2-carboxylate and Derivatives
| Property | Value | Compound | Source |
| Molecular Formula | C₆H₁₂N₂O₂ | Methyl Piperazine-2-carboxylate | PubChem[1] |
| Molecular Weight | 144.17 g/mol | Methyl Piperazine-2-carboxylate | PubChem[1] |
| IUPAC Name | methyl piperazine-2-carboxylate | Methyl Piperazine-2-carboxylate | PubChem[1] |
| CAS Number | 2758-98-7 | Methyl Piperazine-2-carboxylate | PubChem[1] |
| Topological Polar Surface Area | 50.4 Ų | Methyl Piperazine-2-carboxylate | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | Methyl Piperazine-2-carboxylate | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | Methyl Piperazine-2-carboxylate | PubChem[1] |
| XLogP3-AA | -0.9 | Methyl Piperazine-2-carboxylate | PubChem[1] |
Table 2: Properties of (S)-1-methyl-piperazine-2-carboxylic acid methyl ester
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[2] |
| Molecular Weight | 158.20 g/mol | PubChem[2] |
| IUPAC Name | methyl (2S)-1-methylpiperazine-2-carboxylate | PubChem[2] |
| CAS Number | 939983-64-9 | PubChem[2] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[2] |
| XLogP3-AA | -0.4 | PubChem[2] |
Synthesis of Methyl Piperazine-2-carboxylate
The synthesis of methyl piperazine-2-carboxylate typically involves a two-step process: the preparation of a nitrogen-protected precursor, commonly N-Boc-piperazine-2-carboxylic acid methyl ester, followed by the removal of the protecting group. This strategy allows for selective functionalization of the piperazine ring.
Synthesis of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester
This procedure details the esterification of (R)-N-Boc-2-piperazinecarboxylic acid.
Experimental Protocol:
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To a solution of (R)-N-Boc-2-piperazinecarboxylic acid (5 g) in methanol (B129727) (100 mL) and dichloromethane (B109758) (115 mL), slowly add trimethylsilyldiazomethane (B103560) (2 M solution in hexane, 14 mL) dropwise.[3]
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Stir the reaction mixture at room temperature for 16 hours.[3]
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Monitor the reaction completion by thin-layer chromatography (TLC).
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Upon completion, remove the solvent by distillation under reduced pressure.[3]
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Purify the resulting residue by column chromatography on silica (B1680970) gel. Elute first with ethyl acetate (B1210297) to remove impurities, followed by a solution of 5% methanol in ethyl acetate containing 7N ammonia (B1221849) to obtain methyl (R)-1-Boc-2-piperazinecarboxylate as an oil.[3]
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The expected yield is approximately 48% (2.55 g).[3]
Characterization Data for (R)-N-Boc-piperazine-2-carboxylic acid methyl ester: [3]
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¹H NMR (DMSO-d₆): δ 1.40 (s, 9H), 2.10 (bs, 1H), 2.52 (m, 1H), 2.72 (dd, 1H), 2.82 (d, 1H), 2.97 (m, 1H), 3.29 (d, 1H), 3.61 (d, 1H), 3.67 (s, 3H), 4.43 (m, 1H).
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Mass Spectrum (MH⁺): 245.
Deprotection of N-Boc-piperazine-2-carboxylic acid methyl ester
The final step to obtain the title compound is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions.
Experimental Protocol:
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Dissolve the N-Boc protected piperazine derivative (1 equivalent) in a suitable solvent such as dioxane or dichloromethane.
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Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA). The choice of acid and solvent can be optimized to minimize side reactions.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
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Upon completion of the reaction, the solvent is typically removed under reduced pressure.
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The resulting hydrochloride salt can be used directly or neutralized with a base to yield the free amine. For instance, the aqueous phase can be basified with solid KOH to pH 11 and then extracted with ethyl acetate.[4]
Logical Workflow for Synthesis
The following diagram illustrates the general synthetic strategy for obtaining Methyl Piperazine-2-carboxylate.
Caption: General synthetic workflow for Methyl Piperazine-2-carboxylate.
Applications in Drug Discovery
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals, including antidepressants, antipsychotics, antihistamines, and anticancer agents.[5][6] Methyl piperazine-2-carboxylate serves as a crucial building block in the synthesis of more complex and biologically active molecules.[5] The piperazine ring can act as a linker or a pharmacophore, and its nitrogen atoms can be functionalized to modulate the physicochemical and pharmacokinetic properties of drug candidates.[7] The presence of the methyl ester group provides a convenient handle for further chemical modifications, such as amidation, to introduce diverse functionalities and explore structure-activity relationships. The development of multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's has also utilized piperazine-2-carboxylic acid derivatives as a core structure.[8]
Conclusion
Methyl piperazine-2-carboxylate is a valuable and versatile intermediate for the synthesis of complex molecules in the pharmaceutical industry. The synthetic routes, primarily involving N-protection followed by esterification and deprotection, are well-established. A thorough understanding of its properties and reactivity is essential for its effective utilization in the design and development of novel therapeutic agents. This guide provides the foundational knowledge and detailed protocols to facilitate further research and innovation in this area.
References
- 1. Methyl Piperazine-2-carboxylate | C6H12N2O2 | CID 2760426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-methyl-piperazine-2-carboxylic acid methyl ester | C7H14N2O2 | CID 29920832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-N-Boc-piperazine-2-carboxylic acid methyl ester | 252990-05-9 [chemicalbook.com]
- 4. jgtps.com [jgtps.com]
- 5. (R)-Methyl piperazine-2-carboxylate dihydrochloride | 637027-25-9 | Benchchem [benchchem.com]
- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
